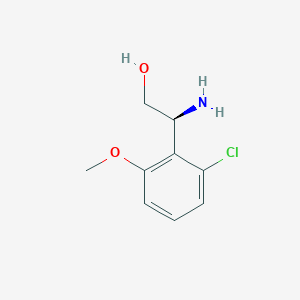
4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide is a chemical compound that combines a hydrazinyl group, a thiazole ring, and a benzenesulfonamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide typically involves the reaction of thiazole derivatives with benzenesulfonamide precursors. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency, purity, and yield on a larger scale. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazinyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antibacterial agent, particularly against Gram-positive and Gram-negative bacteria.
Biological Research: It is used in studies investigating the mechanisms of bacterial resistance and the development of new antibiotics.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide involves its interaction with bacterial cell membranes. The compound can form complexes with cell-penetrating peptides, enhancing its ability to penetrate bacterial cells and disrupt their function . This disruption can lead to the formation of pores in the bacterial cell membranes, ultimately causing cell death.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-substituted hydrazinyl)benzenesulfonamides: These compounds share a similar hydrazinyl and benzenesulfonamide structure but differ in their substituents.
N-(thiazol-2-yl)benzenesulfonamides: These compounds lack the hydrazinyl group but retain the thiazole and benzenesulfonamide moieties.
Uniqueness
4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide is unique due to its combination of hydrazinyl, thiazole, and benzenesulfonamide groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with bacterial cells in ways that similar compounds may not, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C10H12N4O2S2 |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
4-hydrazinyl-N-(1,3-thiazol-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H12N4O2S2/c11-14-8-1-3-9(4-2-8)18(15,16)13-7-10-12-5-6-17-10/h1-6,13-14H,7,11H2 |
Clave InChI |
PPWPZGYGFFJAIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NN)S(=O)(=O)NCC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


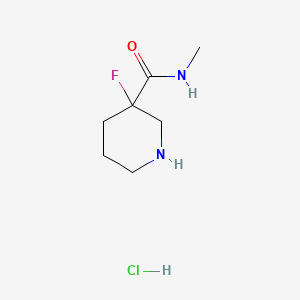

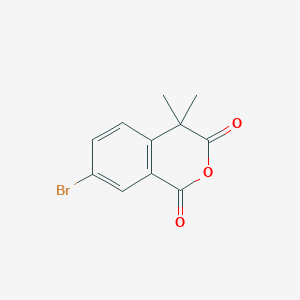
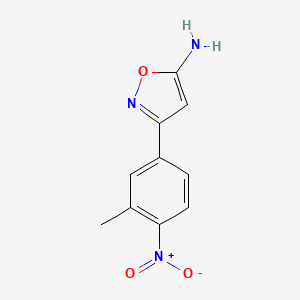

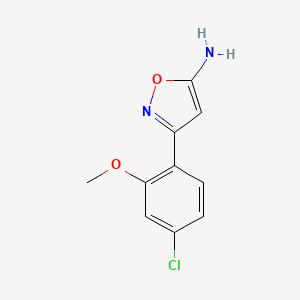



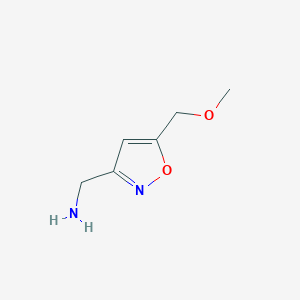
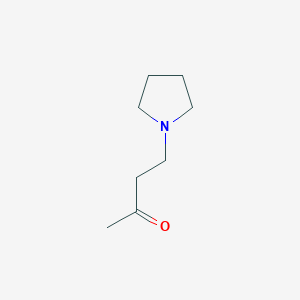
![N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585708.png)
